molecular formula C7H4F2N4O B593982 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol CAS No. 1255574-38-9

2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Cat. No. B593982
CAS RN: 1255574-38-9
M. Wt: 198.133
InChI Key: GEAURNZYUSYOAH-UHFFFAOYSA-N
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Description

“2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol” is a chemical compound with the molecular formula C7H4F2N4O . It has an average mass of 198.130 Da and a monoisotopic mass of 198.035324 Da .


Molecular Structure Analysis

The InChI code for “2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol” is 1S/C7H4F2N4O/c8-4-2-7(14)5(9)1-6(4)13-3-10-11-12-13/h1-3,14H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol” has a molecular weight of 198.13 .

Scientific Research Applications

Pharmacology

In pharmacology, 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol is explored for its potential as a building block in drug design. Its tetrazole moiety is a bioisostere for the carboxylate group, which can enhance the pharmacokinetic properties of pharmaceuticals . This compound could be used to synthesize novel angiotensin-converting enzyme (ACE) inhibitors, which are crucial in treating hypertension and heart failure .

Material Science

The compound’s robustness under high temperatures makes it a candidate for creating advanced materials. In material science, it could be used to develop new polymers with enhanced thermal stability or as a precursor for creating nitrogen-rich compounds for various applications, including energetic materials .

Chemical Synthesis

2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol: serves as an intermediate in organic synthesis. Its difluoro and tetrazolyl groups are reactive sites that can undergo further chemical transformations, enabling the synthesis of complex molecules for research in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify or quantify substances within a sample. Its unique structure allows it to be a reference point in mass spectrometry or HPLC analysis .

Biochemistry

In biochemistry, the compound’s interactions with enzymes and proteins can be studied. It may act as an inhibitor or activator in enzymatic reactions, providing insights into enzyme mechanisms or serving as a tool in enzyme-linked assays .

Environmental Science

The environmental impact of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol and its derivatives can be assessed in environmental science. It could be studied for its biodegradability, toxicity, and long-term effects on ecosystems, contributing to safer chemical practices .

Safety And Hazards

“2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2,5-difluoro-4-(tetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N4O/c8-4-2-7(14)5(9)1-6(4)13-3-10-11-12-13/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAURNZYUSYOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682177
Record name 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

CAS RN

1255574-38-9
Record name Phenol, 2,5-difluoro-4-(1H-tetrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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